molecular formula C16H17N3O4 B2563666 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide CAS No. 1797695-77-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

Cat. No. B2563666
CAS RN: 1797695-77-2
M. Wt: 315.329
InChI Key: OUSYRKDAFPCWAX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Applications

Research by Kamiński et al. (2015) focused on the design and synthesis of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, showing promising results in preclinical seizure models (Kamiński et al., 2015).

Antinociceptive Activity

Önkol et al. (2004) synthesized (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives and evaluated their antinociceptive activity, finding significant activity in various pain models (Önkol et al., 2004).

Antitumor Activity

Al-Suwaidan et al. (2016) reported on the synthesis and in vitro antitumor evaluation of novel 3-benzyl-4(3H)quinazolinone analogues, demonstrating broad-spectrum antitumor activity (Al-Suwaidan et al., 2016).

Psychotropic and Anti-inflammatory Effects

Zablotskaya et al. (2013) synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which displayed sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action (Zablotskaya et al., 2013).

Synthesis Techniques

Gabriele et al. (2006) reported on a new synthesis technique for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, demonstrating the versatility of palladium-catalyzed reactions (Gabriele et al., 2006).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-6-oxopyridazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-19-16(21)7-4-12(18-19)3-6-15(20)17-9-11-2-5-13-14(8-11)23-10-22-13/h2,4-5,7-8H,3,6,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSYRKDAFPCWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)CCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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